molecular formula C16H9BrCl2S B13032012 3-Bromo-2,5-bis(4-chlorophenyl)thiophene

3-Bromo-2,5-bis(4-chlorophenyl)thiophene

Cat. No.: B13032012
M. Wt: 384.1 g/mol
InChI Key: DFHUTGHZSTYDOG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,5-bis(4-chlorophenyl)thiophene typically involves the bromination of 2,5-bis(4-chlorophenyl)thiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,5-bis(4-chlorophenyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-2,5-bis(4-chlorophenyl)thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2,5-bis(4-chlorophenyl)thiophene involves its interaction with specific molecular targets and pathways. The compound’s bromine and chlorine substituents can influence its reactivity and binding affinity to various biological targets, potentially leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-chlorothiophene
  • 2,5-Dibromothiophene
  • 2,5-Dichlorothiophene

Uniqueness

3-Bromo-2,5-bis(4-chlorophenyl)thiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications in material science and medicinal chemistry .

Properties

Molecular Formula

C16H9BrCl2S

Molecular Weight

384.1 g/mol

IUPAC Name

3-bromo-2,5-bis(4-chlorophenyl)thiophene

InChI

InChI=1S/C16H9BrCl2S/c17-14-9-15(10-1-5-12(18)6-2-10)20-16(14)11-3-7-13(19)8-4-11/h1-9H

InChI Key

DFHUTGHZSTYDOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(S2)C3=CC=C(C=C3)Cl)Br)Cl

Origin of Product

United States

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